molecular formula C9H7F6NO B15317964 O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine

O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine

Cat. No.: B15317964
M. Wt: 259.15 g/mol
InChI Key: ATDBZQKMBCQPOC-UHFFFAOYSA-N
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Description

O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further linked to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and yield. The process involves the continuous addition of reagents and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine can undergo various chemical reactions, including:

  • Oxidation: The hydroxylamine group can be oxidized to form nitroso derivatives.

  • Reduction: The compound can be reduced to form amines.

  • Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and bases like potassium carbonate are typically employed.

Major Products Formed:

  • Nitroso Derivatives: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the modification of biomolecules.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's stability and reactivity, making it effective in various chemical and biological processes. The hydroxylamine group can act as a nucleophile or an electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine is unique due to its trifluoromethyl groups, which impart distinct chemical properties compared to similar compounds. Some similar compounds include:

  • 3,5-Bis(trifluoromethyl)benzyl alcohol: Lacks the hydroxylamine group.

  • 3,5-Bis(trifluoromethyl)aniline: Contains an aniline group instead of hydroxylamine.

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group.

These compounds differ in their functional groups and, consequently, their reactivity and applications.

Properties

Molecular Formula

C9H7F6NO

Molecular Weight

259.15 g/mol

IUPAC Name

O-[[3,5-bis(trifluoromethyl)phenyl]methyl]hydroxylamine

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)6-1-5(4-17-16)2-7(3-6)9(13,14)15/h1-3H,4,16H2

InChI Key

ATDBZQKMBCQPOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CON

Origin of Product

United States

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